molecular formula C16H16FNO3S B6375327 2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1261943-93-4

2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6375327
CAS No.: 1261943-93-4
M. Wt: 321.4 g/mol
InChI Key: GUFMTCCRXYTHSY-UHFFFAOYSA-N
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Description

2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a fluorinated biphenyl derivative featuring a hydroxyl group at position 4, a fluorine atom at position 2, and a pyrrolidin-1-ylsulfonyl moiety at position 4' of the biphenyl scaffold.

Properties

IUPAC Name

3-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-16-11-13(19)5-8-15(16)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMTCCRXYTHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684592
Record name 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-93-4
Record name 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol depends on its specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro group can enhance binding affinity by participating in halogen bonding . The sulfonyl group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

4'-Fluoro-[1,1'-biphenyl]-4-ol
  • Structure : Fluorine at position 4' and hydroxyl at position 3.
  • Comparison : The absence of a sulfonyl group reduces molecular weight and polarity compared to the target compound. This derivative is likely more lipophilic, making it suitable as an intermediate in material science or pharmaceuticals .
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol
  • Structure : Fluorine at position 3 and methylsulfonyl at position 4'.
  • However, the pyrrolidine ring in the target compound may enhance binding to proteins via π-cation or van der Waals interactions .
1-(4-Chlorobenzenesulfonyl)-4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol
  • Structure : Piperidine core with chlorobenzenesulfonyl and pyrrolidinylmethyl groups.
  • Comparison : While sharing the sulfonamide-pyrrolidine motif, the piperidine core introduces conformational flexibility absent in the rigid biphenyl system of the target compound. This flexibility may influence pharmacokinetic properties, such as membrane permeability .

Electronic and Physicochemical Properties

  • Fluorine Position : Fluorine at position 2 (target) vs. 3 or 4' (analogs) alters dipole moments and resonance effects. The 2-fluoro substitution may increase ortho-directing effects in further functionalization reactions .
  • Sulfonyl Group Impact: Pyrrolidinylsulfonyl (target) vs. methylsulfonyl () or pyridinone-linked sulfonamides () affects electron-withdrawing capacity. The pyrrolidine nitrogen may participate in protonation at physiological pH, enhancing solubility in aqueous media .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight* Key Functional Groups Potential Applications
2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol 2-F, 4'-pyrrolidinylsulfonyl, 4-OH ~362 g/mol Biphenyl, sulfonamide, F, OH Enzyme inhibition, drug design
4'-Fluoro-[1,1'-biphenyl]-4-ol 4'-F, 4-OH ~202 g/mol Biphenyl, F, OH Synthetic intermediate
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol 3-F, 4'-methylsulfonyl, 4-OH ~280 g/mol Biphenyl, sulfonyl, F, OH Research chemicals
1-(4-Chlorobenzenesulfonyl)-4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol Piperidine, Cl-benzenesulfonyl, pyrrolidinyl ~388 g/mol Piperidine, sulfonamide, Cl CNS-targeting therapeutics

*Estimated based on molecular formulas where explicit data were unavailable.

Research Findings and Implications

  • Bioactivity Potential: The pyrrolidinylsulfonyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to smaller sulfonyl variants (e.g., methylsulfonyl) .
  • Metabolic Stability: Fluorine at position 2 could reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Synthetic Challenges : Introducing the pyrrolidinylsulfonyl group may require careful optimization to avoid steric hindrance during coupling reactions .

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